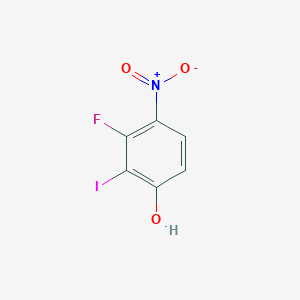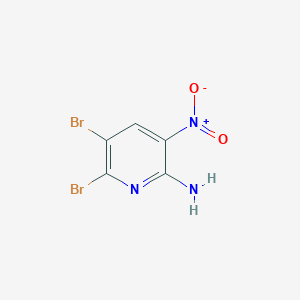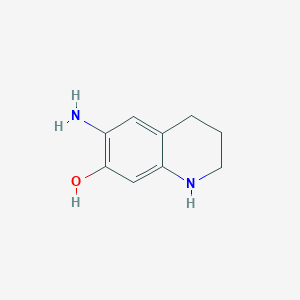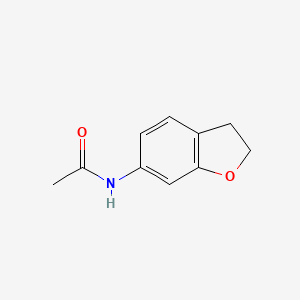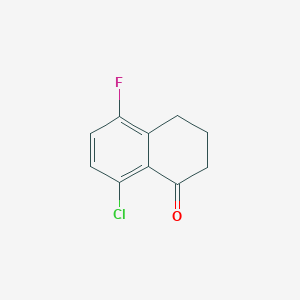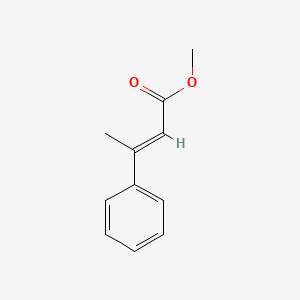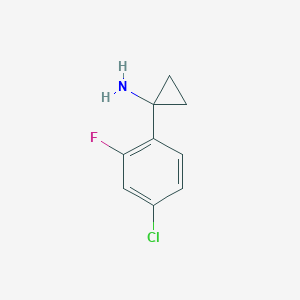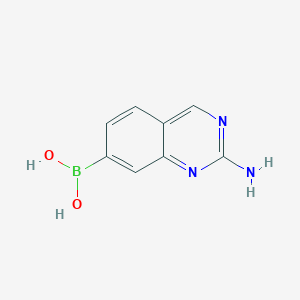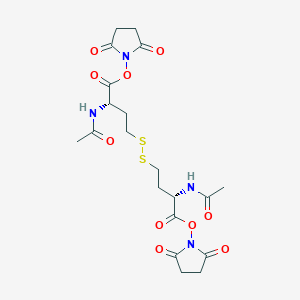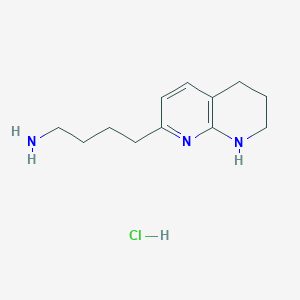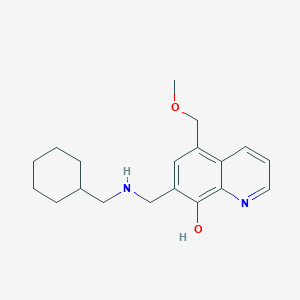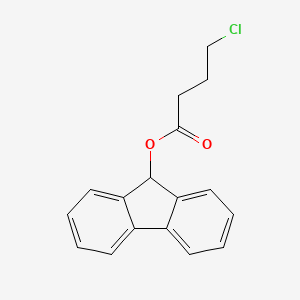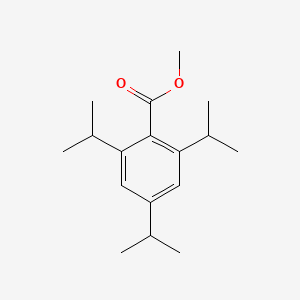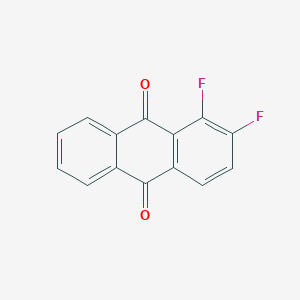
1,2-Difluoroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoroanthraquinone is a fluorinated derivative of anthraquinone, characterized by the presence of two fluorine atoms at the 1 and 2 positions on the anthraquinone backbone. This compound is known for its yellow crystalline appearance and has a molecular formula of C14H6F2O2 . It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Difluoroanthraquinone can be synthesized through several methods. One common approach involves the fluorination of anthraquinone derivatives. For instance, 1,4-difluoroanthraquinone can be synthesized by reacting anthraquinone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and high-pressure fluorination . The use of catalysts and specific reaction conditions helps in achieving high efficiency and selectivity in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoroanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other fluorinated derivatives. These products have significant applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
1,2-Difluoroanthraquinone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Difluoroanthraquinone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit topoisomerases and kinases, which are essential for DNA replication and cell division . The compound’s fluorine atoms enhance its binding affinity and specificity towards these targets, making it a potent bioactive molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Difluoroanthraquinone: Another fluorinated derivative with similar properties but different substitution pattern.
1,2-Dichloroanthraquinone: A chlorinated analogue with distinct chemical reactivity and applications.
1,2-Dihydroxyanthraquinone: A hydroxylated derivative with different biological activities and uses.
Uniqueness
1,2-Difluoroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability, reactivity, and binding affinity towards various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
88120-15-4 |
|---|---|
Molekularformel |
C14H6F2O2 |
Molekulargewicht |
244.19 g/mol |
IUPAC-Name |
1,2-difluoroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6F2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI-Schlüssel |
RGALIJDPFBKIGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


